Cas no 2228623-18-3 ({1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol)

{1-[4-Fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanol is a fluorinated cyclopropyl methanol derivative characterized by its unique structural features, including a trifluoromethyl and fluoro-substituted aromatic ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate in the development of biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties in drug candidates. The cyclopropyl moiety contributes to conformational rigidity, potentially influencing binding affinity in target interactions. This product is suitable for research applications requiring precise fluorinated building blocks, particularly in the design of agrochemicals or pharmaceuticals where steric and electronic modulation is critical.
{1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol structure
2228623-18-3 structure
Product Name:{1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol
CAS No:2228623-18-3
MF:C13H14F4O
MW:262.243278026581
CID:5748498
PubChem ID:165670537
Update Time:2025-05-24

{1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • 2228623-18-3
    • EN300-1947847
    • {1-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanol
    • {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol
    • Inchi: 1S/C13H14F4O/c1-11(2)6-12(11,7-18)9-4-3-8(14)5-10(9)13(15,16)17/h3-5,18H,6-7H2,1-2H3
    • InChI Key: FLWLTGMIBIZRJC-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1C1(CO)CC1(C)C)F)(F)F

Computed Properties

  • Exact Mass: 262.09807771g/mol
  • Monoisotopic Mass: 262.09807771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

{1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol Pricemore >>

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{1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol Related Literature

Additional information on {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol

Recent Advances in the Study of {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol (CAS: 2228623-18-3)

The compound {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol (CAS: 2228623-18-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and trifluoromethylphenyl moieties, exhibits promising biological activities, particularly in the context of drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, making it a subject of intense scientific inquiry.

One of the key areas of research involves the optimization of synthetic routes for {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method that improves yield and purity, addressing previous challenges in large-scale production. The authors employed a novel catalytic system to achieve stereoselective cyclopropanation, which is critical for maintaining the compound's bioactivity. This advancement is expected to facilitate further preclinical and clinical studies.

In terms of pharmacological properties, recent in vitro and in vivo studies have highlighted the compound's potential as an inhibitor of specific enzymatic pathways implicated in inflammatory diseases. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), with a selectivity profile that suggests reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings position the compound as a promising candidate for the development of next-generation anti-inflammatory agents.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol with its biological targets. A recent publication in ACS Chemical Biology (2024) utilized molecular docking and dynamics simulations to elucidate the binding modes of the compound within the active site of COX-2. These studies revealed that the trifluoromethyl group plays a critical role in enhancing binding affinity, while the cyclopropyl moiety contributes to metabolic stability, thereby improving the compound's pharmacokinetic profile.

Despite these promising developments, challenges remain in the clinical translation of {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol. Current research is addressing issues related to bioavailability and toxicity, with a focus on formulating derivatives or prodrugs that enhance solubility and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline, with preclinical trials expected to commence in the near future.

In conclusion, {1-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol (CAS: 2228623-18-3) represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation. Its unique structural features and promising biological activities underscore its potential as a lead compound for treating inflammatory diseases. Continued research efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.

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